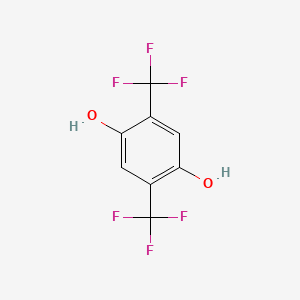
2,5-Bis(trifluoromethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones with trifluoromethyl substituents.
Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxybenzene: Lacks trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methylcatechol: Contains methyl and hydroxyl groups but lacks trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
203579-41-3 |
|---|---|
Formule moléculaire |
C8H4F6O2 |
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
2,5-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |
Clé InChI |
VJCAQPWYUVNXII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
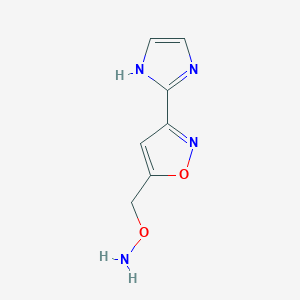
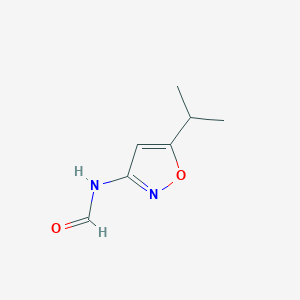
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
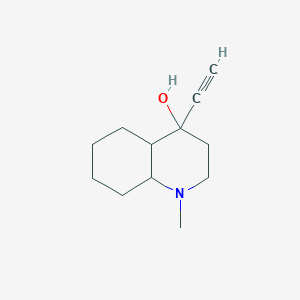
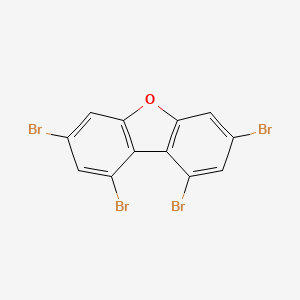
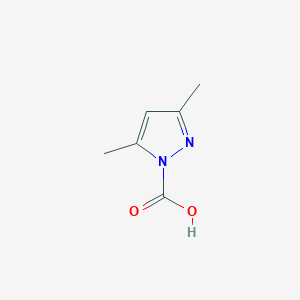
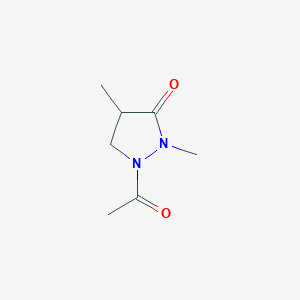

![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
